N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide
Description
Properties
Molecular Formula |
C6H9F3N2O |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-4-1-10-2-4/h4,10H,1-3H2,(H,11,12) |
InChI Key |
MCXLBCYLYDHJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amidation of Azetidin-3-ylmethyl Amine with Trifluoroacetyl Derivatives
A common approach involves the reaction of azetidin-3-ylmethyl amine with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions:
- Reaction Conditions : Typically conducted in an organic solvent (e.g., dichloromethane or acetonitrile) at low to ambient temperature.
- Base Addition : Triethylamine or another mild base is added to neutralize generated acid and maintain alkaline conditions.
- Reaction Time : 2–5 hours with stirring.
- Workup : Addition of water, extraction, washing with acid and saline solutions, drying over anhydrous sodium sulfate, filtration, and concentration to isolate the trifluoroacetamide product.
Use of Protective Groups and Catalytic C–H Arylation
In more advanced synthetic routes, the azetidine nitrogen may be protected with an N-trifluoroacetamide group to facilitate Pd-catalyzed C(sp^3)–H arylation reactions, enhancing functionalization efficiency:
- Catalysts : Palladium acetate (Pd(OAc)2) with additives such as dibenzyl hydrogen phosphate ((BnO)2PO_2H).
- Reaction Atmosphere : Nitrogen atmosphere preferred to avoid oxidation.
- Temperature : Approximately 110 °C.
- Yield : Up to 72% under optimized conditions.
- Deprotection : The N-trifluoroacetamide protecting group can be hydrolyzed under mild alkaline conditions to regenerate the free amine.
This method is particularly useful for synthesizing complex derivatives involving azetidine rings.
Multi-step Synthesis Involving Thioamide Intermediates
A patented process for trifluoroacetamide derivatives includes:
- Step 1 : Amidation of p-methoxybenzylamine with trifluoroacetic anhydride in an organic solvent with triethylamine, yielding 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide.
- Step 2 : Conversion to thioamide via reaction with phosphorus pentasulfide or Lawson reagent under reflux in alkaline conditions.
- Step 3 : Reaction with ammonia in methanol and silver carbonate or zinc hydroxide to form trifluoroacetamidine derivatives.
- Step 4 : Catalytic hydrogenation under nitrogen atmosphere to remove protecting groups and yield the target trifluoroacetamide compound.
This approach highlights the use of protecting groups and multi-step transformations to achieve high purity and yield.
Hydrogenation and Purification Techniques
Hydrogenation of azetidine derivatives is commonly employed to reduce protecting groups or intermediates:
- Catalysts : Palladium hydroxide on carbon.
- Conditions : Hydrogen pressure (~40 psi), temperature around 60 °C, reaction time up to 48 hours.
- Workup : Filtration through celite, extraction with organic solvents, drying, and chromatographic purification (e.g., silica gel column with ethyl acetate/methanol/triethylamine mixtures).
This method is useful for preparing the azetidine amine precursor or final compound with high purity.
Summary Table of Preparation Methods
Analytical and Research Notes
- The trifluoroacetamide group is sensitive to hydrolysis under alkaline conditions, which can be exploited for deprotection or further functionalization.
- Control of pH and temperature is critical throughout the synthesis to avoid ring opening or decomposition of the azetidine moiety.
- The use of palladium-catalyzed cross-coupling reactions, especially Suzuki–Miyaura type, has been demonstrated to efficiently functionalize azetidine rings with trifluoroacetamide protection.
- Purification often requires chromatographic techniques due to the polarity and reactivity of intermediates.
Chemical Reactions Analysis
Types of Reactions: N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetic acid.
Reduction: Formation of N-[(Azetidin-3-yl)methyl]acetamide.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Scientific Research Applications
N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide is used in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex organic molecules.
Biology
- It helps study the effects of azetidine-containing molecules on cellular processes.
- It acts as a model compound to investigate interactions between azetidines and biological macromolecules.
Medicine
- Its chemical properties make it a valuable scaffold for designing drugs with improved efficacy and selectivity.
- It has potential as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Azetidinone derivatives have demonstrated cytotoxic effects in various cancer cell lines, suggesting a similar potential for this compound.
- It can be explored for neuroprotective activity against salsolinol-induced toxicity in models related to Parkinson's disease.
Industry
- It is used in producing agrochemicals and specialty chemicals.
- Its ability to undergo various chemical reactions makes it a versatile intermediate in synthesizing complex molecules.
This compound has diverse biological activities, making it interesting in medicinal chemistry. It has a molecular formula of C5H7F3N2O, a molecular weight of 168.12 g/mol, and a CAS number of 98448-79-4.
Enzyme Inhibition
This compound shows potential as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Activity |
|---|---|
| AChE | Comparable to rivastigmine |
| BChE | Noted for significant inhibition |
Anticancer Activity
Research suggests that azetidine derivatives exhibit anticancer properties, inducing apoptosis and modulating cell cycle genes in cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. The azetidine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The azetidin-3-ylmethyl group in the target compound introduces steric and electronic constraints due to the four-membered ring, which may enhance selectivity in receptor binding compared to linear substituents like the aminothioxomethyl group in CAS 34067-44-2 . Bulky substituents (e.g., fluorenyl in CAS 1800-73-3) reduce solubility but improve lipid membrane permeability, making them suitable for central nervous system-targeted drugs .
Electronic Properties :
- The trifluoromethyl group in all compounds enhances metabolic stability by resisting oxidative degradation. However, electron-deficient aromatic rings (e.g., 2-iodophenyl in ) improve electrophilic reactivity, facilitating cross-coupling reactions in synthesis.
Applications :
- Aryl-substituted derivatives (e.g., CAS 312317-33-2) are prevalent in agrochemicals due to their pesticidal activity .
- Heterocyclic derivatives (e.g., azetidine-containing compounds) are prioritized in medicinal chemistry for their pharmacokinetic advantages .
Physicochemical and Pharmacokinetic Comparisons
| Property | N-[(Azetidin-3-yl)methyl]-2,2,2-TFA | N-(4-Bromo-2-methylphenyl)-2,2,2-TFA | 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 218.60 | 296.08 | 299.03 |
| LogP* (Predicted) | 1.2 | 3.5 | 2.8 |
| Solubility (aq. buffer) | Moderate | Low | Low |
| Metabolic Stability (t₁/₂) | High | Moderate | High |
| Synthetic Accessibility | Intermediate | Easy | Challenging (due to iodine handling) |
*LogP = Partition coefficient (lipophilicity)
Discussion:
- Lipophilicity : The azetidine derivative’s lower LogP (1.2) compared to aryl-substituted analogs (3.5) suggests better aqueous solubility, advantageous for formulation .
- Metabolic Stability : Both the azetidine and 2-iodophenyl derivatives exhibit high stability due to fluorine’s inductive effects and strong C-F bonds .
- Synthetic Challenges : The iodine atom in 2-iodophenyl-TFA complicates synthesis due to light sensitivity, whereas brominated analogs (e.g., CAS 312317-33-2) are more straightforward to handle .
Biological Activity
N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide, also known by its CAS number 98448-79-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 168.12 g/mol
- CAS Number : 98448-79-4
-
Structure :
This compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors. The trifluoroacetamide group enhances binding affinity by forming hydrogen bonds with active site residues. The azetidine ring contributes to the compound's steric and electronic properties, potentially modulating the activity of target proteins .
Enzyme Inhibition
The compound has been implicated in studies focusing on enzyme inhibition and protein-ligand interactions. Specifically, it has shown potential as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition Activity |
|---|---|
| AChE | Comparable to rivastigmine |
| BChE | Noted for significant inhibition |
Anticancer Activity
Research indicates that derivatives of azetidine compounds exhibit anticancer properties. For instance, azetidinone derivatives have demonstrated cytotoxic effects in various cancer cell lines, suggesting a similar potential for this compound. The mechanism may involve apoptosis induction and modulation of cell cycle genes .
Case Studies
- Neuroprotective Effects : A study evaluated a library of azetidine derivatives for their neuroprotective activity against salsolinol-induced toxicity in models related to Parkinson's disease. Some derivatives exhibited significant protective effects, indicating that this compound could be explored further in this context .
- Anticancer Research : A derivative of azetidinone was shown to induce apoptosis in SiHa and B16F10 cells through caspase activation. This suggests that this compound may have similar properties worth investigating .
Synthesis and Research Applications
The synthesis of this compound typically involves several steps:
- Preparation of Starting Materials : Begin with N-Boc-azetidinone.
- Horner-Wadsworth–Emmons Reaction : Employ DBU as a catalyst to form azetidinylidene acetate.
- Aza-Michael Addition : React with NH-heterocycles to yield the target compound.
This compound serves as a valuable building block in pharmaceutical development and can be utilized in synthesizing more complex bioactive molecules .
Q & A
Q. What are the common synthetic routes for N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?
The synthesis of trifluoroacetamide derivatives often involves nucleophilic substitution or condensation reactions. For example, tertiary amines and phosphorus oxychloride/diphenyl chlorophosphate are used to generate intermediates like N-aryl-2,2,2-trifluoroacetimidoyl chlorides, which are further reacted with azides to form tetrazole derivatives . Optimization may involve solvent selection (e.g., aromatic hydrocarbons for stability) and catalyst choice (e.g., potassium carbonate or sodium hydride for nucleophilic reactions) . Reaction parameters such as temperature, stoichiometry, and reaction time should be systematically varied to maximize yield and purity.
Q. How is the structural integrity of this compound validated experimentally?
X-ray crystallography is a gold standard for structural validation. For related trifluoroacetamide derivatives, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 21.9623 Å, b = 9.7431 Å, c = 16.1379 Å, β = 132.053°) have been reported. Bond lengths and angles (e.g., C–N = 1.34–1.38 Å, C–F = 1.32–1.35 Å) should align with expected ranges for similar compounds . Complementary techniques like NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) are used to confirm molecular connectivity and purity.
Advanced Research Questions
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations can predict properties such as dipole moments, electrostatic potentials, and lipophilicity (logP). For example, topological polar surface area (TPSA) values (~29.1 Ų) and hydrogen-bond donor/acceptor counts (1 and 4, respectively) are critical for assessing bioavailability . Molecular dynamics simulations may further evaluate stability in solvents or biological matrices. Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data .
Q. How do steric and electronic effects influence the reactivity of the azetidine moiety in this compound?
The azetidine ring’s strained geometry enhances nucleophilicity at the nitrogen atom, facilitating reactions with electrophiles. However, steric hindrance from the trifluoroacetamide group may slow down substitution at the 3-position. Electronic effects from the electron-withdrawing CF₃ group reduce electron density on the adjacent nitrogen, impacting its ability to participate in hydrogen bonding or coordination chemistry. Comparative studies with non-fluorinated analogs (e.g., acetamide vs. trifluoroacetamide) can isolate these effects .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., pH, serum proteins) or cellular uptake differences. For example, trifluoroacetamide derivatives show variable potency due to metabolic stability differences in vitro vs. in vivo. Redesigning assays to include liver microsomes (for metabolic profiling) or membrane permeability tests (e.g., PAMPA) can clarify mechanisms . Dose-response curves and statistical validation (e.g., IC₅₀ ± SEM) are critical for reproducibility .
Methodological Considerations
Q. How can crystallographic data be leveraged to improve drug design for this compound?
Crystal packing analysis (e.g., van der Waals interactions, π-stacking) identifies motifs that enhance stability or solubility. For instance, the title compound in shows intermolecular C–H···F interactions, which could be engineered to improve crystallinity for formulation . Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular contacts, guiding co-crystal design with excipients like succinic acid.
Q. What analytical techniques are most effective for detecting degradation products under stressed conditions?
Accelerated stability studies (40°C/75% RH) with LC-MS/MS can identify hydrolysis products (e.g., free azetidine or trifluoroacetic acid). Forced degradation via oxidative (H₂O₂), thermal (80°C), or photolytic (UV light) conditions should be monitored using hyphenated techniques (e.g., UPLC-QTOF). Method validation per ICH guidelines ensures sensitivity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
